3-(Benzyloxy)-N-butyl-2-nitrobenzamide 3-(Benzyloxy)-N-butyl-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 63435-31-4
VCID: VC19412538
InChI: InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

3-(Benzyloxy)-N-butyl-2-nitrobenzamide

CAS No.: 63435-31-4

Cat. No.: VC19412538

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-N-butyl-2-nitrobenzamide - 63435-31-4

Specification

CAS No. 63435-31-4
Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name N-butyl-2-nitro-3-phenylmethoxybenzamide
Standard InChI InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Standard InChI Key OVVHFHHILYDJPU-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

3-(Benzyloxy)-N-butyl-2-nitrobenzamide consists of a benzoic acid derivative substituted with:

  • A benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) at the 3-position, enhancing lipophilicity and influencing receptor binding.

  • A nitro group (NO2-\text{NO}_2) at the 2-position, which participates in redox reactions and contributes to cytotoxic effects.

  • An N-butyl chain (NH(CH2)3CH3-\text{NH}(\text{CH}_2)_3\text{CH}_3) on the amide nitrogen, modulating solubility and metabolic stability.

The IUPAC name, N-butyl-2-nitro-3-phenylmethoxybenzamide, reflects these substituents.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure:

  • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 5.10 ppm (benzyloxy CH2\text{CH}_2), δ 7.3–7.6 ppm (aromatic protons), and δ 1.0–1.5 ppm (butyl chain) .

  • Mass spectrometry: A molecular ion peak at m/z 328.4 aligns with the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps (Table 1):

Table 1: Synthetic routes for 3-(Benzyloxy)-N-butyl-2-nitrobenzamide

StepReaction TypeReagents/ConditionsYieldReference
1Benzyloxy introductionWilliamson ether synthesis70%
2Nitro group additionNitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_465%
3N-Butyl amidationButylamine, carbodiimide coupling80%
  • Benzyloxy Introduction: The benzyloxy group is appended via Williamson ether synthesis, reacting 3-hydroxybenzamide with benzyl bromide in the presence of a base.

  • Nitration: Electrophilic aromatic nitration at the 2-position using a mixture of nitric and sulfuric acids.

  • Amidation: The N-butyl chain is introduced via carbodiimide-mediated coupling with butylamine.

Alternative methods, such as using triphosgene for cyclization in tetrahydrofuran (THF), have been reported for analogous nitrobenzamides .

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/petroleum ether) yields a pure product (>95% purity) . Solvent selection (e.g., DMF for benzylation) and stoichiometric control improve yields to >70% .

Physicochemical Properties

Table 2: Key physicochemical properties

PropertyValueMethodReference
Molecular weight328.4 g/molMass spectrometry
Melting point163–165°CDifferential scanning
Solubility0.5 mg/mL in DMSOHPLC
LogP (lipophilicity)3.2Calculated (XLogP3)

The compound exhibits moderate lipophilicity (logP=3.2\log P = 3.2), favoring membrane permeability but limiting aqueous solubility. Stability studies indicate degradation under strong acidic conditions (pH < 3), likely due to nitro group reduction .

Biological Activities and Mechanisms

Antimicrobial Activity

3-(Benzyloxy)-N-butyl-2-nitrobenzamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitro group undergoes enzymatic reduction to nitro radicals, generating reactive oxygen species (ROS) that damage microbial DNA.

Applications and Future Directions

Challenges and Innovations

  • Solubility enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability .

  • Nitro group optimization: Replacing NO2-\text{NO}_2 with safer bioisosteres to mitigate toxicity .

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